Sirt2-IN-12
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Overview
Description
Sirt2-IN-12 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD±dependent deacetylases. Sirtuins are involved in various cellular processes, including aging, transcription, apoptosis, inflammation, and stress resistance. Sirtuin 2, in particular, is predominantly localized in the cytoplasm and has been implicated in the regulation of cell cycle, metabolism, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sirt2-IN-12 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance potency and selectivity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and scalability. The process is designed to minimize waste and reduce production costs while maintaining high-quality standards .
Chemical Reactions Analysis
Types of Reactions
Sirt2-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and selectivity .
Scientific Research Applications
Sirt2-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of Sirtuin 2 and its role in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as aging, apoptosis, and stress resistance.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, cancer, and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Sirtuin 2
Mechanism of Action
Sirt2-IN-12 exerts its effects by inhibiting the deacetylase activity of Sirtuin 2. This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The molecular targets of this compound include histones and non-histone proteins involved in cell cycle regulation, metabolism, and stress response pathways .
Comparison with Similar Compounds
Similar Compounds
Sirtinol: Another Sirtuin inhibitor with broader specificity for Sirtuin 1 and Sirtuin 2.
AGK2: A selective Sirtuin 2 inhibitor with a different chemical structure.
SirReal2: A potent and selective Sirtuin 2 inhibitor with a unique binding mode
Uniqueness
Sirt2-IN-12 stands out due to its high selectivity and potency for Sirtuin 2, making it a valuable tool for studying the specific functions of this enzyme. Its stability, water solubility, and ability to inhibit Sirtuin 2-mediated deacetylation and demyristoylation in cells further enhance its utility in research and therapeutic applications .
Properties
Molecular Formula |
C23H21Cl2NO3 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
5-chloro-2-[[2-(2-methoxyphenyl)ethylamino]methyl]xanthen-9-one;hydrochloride |
InChI |
InChI=1S/C23H20ClNO3.ClH/c1-27-20-8-3-2-5-16(20)11-12-25-14-15-9-10-21-18(13-15)22(26)17-6-4-7-19(24)23(17)28-21;/h2-10,13,25H,11-12,14H2,1H3;1H |
InChI Key |
ZXKVGMQZHZVEJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC3=C(C=C2)OC4=C(C3=O)C=CC=C4Cl.Cl |
Origin of Product |
United States |
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